6-(4-Hydroxyphenylhydrazino)uracil

Description

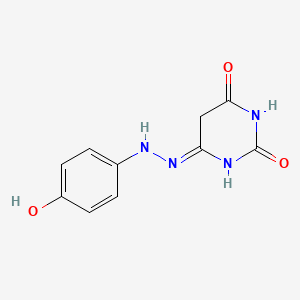

Structure

2D Structure

3D Structure

Properties

CAS No. |

40855-14-9 |

|---|---|

Molecular Formula |

C10H10N4O3 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17) |

InChI Key |

GQQWDDNGTFAUDF-UHFFFAOYSA-N |

Isomeric SMILES |

C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O |

Canonical SMILES |

C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 4 Hydroxyphenylhydrazino Uracil

Established Synthetic Pathways for the Core 6-(4-Hydroxyphenylhydrazino)uracil Structure

The synthesis of the this compound core structure has been achieved through a few established pathways, primarily involving the construction of the hydrazino-substituted pyrimidine (B1678525) ring. Two principal methods have been reported for the synthesis of 6-(para-substituted phenylhydrazino)uracils, with one being particularly suited for the introduction of a p-hydroxy group. datapdf.com

One common method involves the reaction of a 6-aminouracil (B15529) with a suitably substituted phenylhydrazine. datapdf.com This approach allows for the direct introduction of the desired arylhydrazino moiety onto the uracil (B121893) scaffold.

A more specific and effective method for synthesizing the p-hydroxy derivative involves a two-step process starting from 6-hydrazinouracil. This pathway includes the condensation of 6-hydrazinouracil with a p-benzoquinone, which results in the formation of an azophenol intermediate. Subsequent reduction of this intermediate, typically with aqueous sodium dithionite, yields the final this compound. datapdf.com A challenge with the p-hydroxy derivatives is their propensity to revert to the azo form through oxidation. datapdf.com

Table 1: Key Starting Materials for Core Structure Synthesis

| Starting Material | Reagent | Product | Reference |

| 6-Aminouracil | 4-Hydroxyphenylhydrazine | This compound | datapdf.com |

| 6-Hydrazinouracil | p-Benzoquinone, then Sodium Dithionite | This compound | datapdf.com |

Synthesis and Characterization of Analogs and Derivatives for Research Applications

The core structure of this compound has served as a scaffold for the synthesis of a wide array of analogs and derivatives. These modifications are typically aimed at exploring structure-activity relationships for various biological targets. The primary sites for chemical derivatization are the uracil ring and the arylhydrazino group.

Uracil Ring Modifications and Substitutions

The uracil ring of 6-(arylhydrazino)uracils offers several positions for modification, including the nitrogen atoms (N1 and N3) and the C5 position.

N-Alkylation and N-Acylation: The nitrogen atoms of the uracil ring can be functionalized through alkylation and acylation reactions. N-alkylation of uracil and its derivatives can be achieved using various methods, including reactions with alkyl halides. rsc.org For instance, N-alkylation of pyrimidine derivatives like uracils has been performed using solid/liquid phase-transfer catalysis without a solvent. researchgate.net The introduction of substituents at the N3 position of the uracil ring has been explored in the synthesis of 6-anilinouracil (B3066259) analogs to enhance their biological activity. researchgate.net Acylation reactions, for example using tert-butyl dicarbonate (B1257347) (Boc2O), have also been employed to modify the uracil ring. rsc.org

Halogenation: The C5 position of the uracil ring is susceptible to electrophilic substitution, such as halogenation. The photolysis of uracil in the presence of halogenated solvents can lead to the formation of 5-halouracils. rsc.org For example, photolysis of uracil in a mixture of CHBr3 and CH2Cl2 results in the formation of 5-bromouracil (B15302) as a by-product, with the main product being 5,6-dibromo-5,6-dihydrouracil. rsc.org

Arylhydrazino Group Modifications

The synthesis of analogs with modified arylhydrazino groups is readily achieved by utilizing different para-substituted phenylhydrazines in the initial synthesis. This approach allows for the introduction of a variety of substituents on the phenyl ring, enabling a systematic study of their effects on the compound's properties. Derivatives with substituents such as methyl, ethyl, fluoro, chloro, bromo, nitro, and methylsulfonyl at the para position of the phenyl ring have been synthesized by reacting 6-aminouracil with the corresponding substituted phenylhydrazine. datapdf.com

Table 2: Examples of Synthesized Arylhydrazino-Modified Analogs

| Phenylhydrazine Substituent (para) | Starting Uracil | Product | Reference |

| H | 6-Aminouracil | 6-(Phenylhydrazino)uracil | datapdf.com |

| Me | 6-Aminouracil | 6-(p-Tolylhydrazino)uracil | datapdf.com |

| Et | 6-Aminouracil | 6-(4-Ethylphenylhydrazino)uracil | datapdf.com |

| F | 6-Aminouracil | 6-(4-Fluorophenylhydrazino)uracil | datapdf.com |

| Cl | 6-Aminouracil | 6-(4-Chlorophenylhydrazino)uracil | datapdf.com |

| Br | 6-Aminouracil | 6-(4-Bromophenylhydrazino)uracil | datapdf.com |

| NO2 | 6-Aminouracil | 6-(4-Nitrophenylhydrazino)uracil | datapdf.com |

| SO2Me | 6-Aminouracil | 6-(4-(Methylsulfonyl)phenylhydrazino)uracil | datapdf.com |

Conversion to Purine (B94841) Mimics and Prodrug Strategies (e.g., N2-substituted guanine (B1146940) derivatives like DCBG)

The pyrimidine scaffold of this compound can be envisioned as a precursor for the synthesis of purine mimics, such as N2-substituted guanine derivatives. One strategy to achieve this involves the transformation of the uracil ring system into a purine ring system.

A plausible synthetic route could involve the initial synthesis of a 6-chlorouracil (B25721) derivative, which can then be used as a key intermediate. For example, the synthesis of N2-substituted guanosine (B1672433) derivatives has been reported starting from 2-amino-6-chloropurine. A similar strategy could be adapted, starting from a suitably functionalized uracil.

The synthesis of O6-benzylguanine, a precursor for various guanine derivatives, has been achieved from 6-chloro-2-aminopurine. N-alkylation of O6-benzylguanine yields a mixture of N7- and N9-substituted guanine derivatives. This highlights a potential pathway for creating a library of N-substituted guanine analogs.

Advanced Chemical Synthesis Techniques Employed in its Study

To improve reaction efficiency, yield, and to explore novel chemical space, advanced synthesis techniques have been applied to the synthesis of uracil derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. This technique has been successfully applied to the synthesis of various uracil derivatives. For instance, the condensation of malonic acid and ureas to form 6-hydroxy-uracils, and the reaction of cyanoacetic acid with ureas to produce 6-amino-uracils have been efficiently carried out under microwave irradiation in solvent-free conditions. researchgate.net Microwave-assisted synthesis has also been utilized for the preparation of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety. nih.gov Furthermore, a microwave-assisted amidation method has been used for the chemical functionalization of carbon nanotubes with an amino uracil derivative. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. This technology is increasingly being used for the synthesis of heterocyclic compounds, including those with a pyrimidine core. While specific examples for the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the general applicability of this technique to the synthesis of substituted uracils and other heterocycles suggests its potential for the efficient and safe production of this compound and its analogs. nih.gov

Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, is another advanced technique that offers high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound has not been extensively reported, enzymes are known to be involved in the modification of uracil, such as methylation. nih.gov The enzymatic synthesis of nontraditional oils based hydrazides has been demonstrated, showcasing the potential of enzymes in forming hydrazide linkages.

Molecular and Biochemical Mechanisms of Action of 6 4 Hydroxyphenylhydrazino Uracil

Selective Inhibition of Bacterial DNA Polymerase III (Pol III)

HPUra and its derivatives, the 6-anilinouracils, are potent and selective inhibitors of DNA polymerase III (Pol III), the primary enzyme responsible for chromosomal DNA replication in Gram-positive bacteria. nih.gov The essentiality of Pol III for bacterial viability makes it an attractive target for antimicrobial agents. nih.gov When the function of Pol III is blocked, chromosomal DNA replication ceases, leading to the death of the bacterium. nih.gov

A defining characteristic of HPUra is its remarkable specificity for the Pol III enzyme found in low G+C Gram-positive bacteria, such as Bacillus subtilis. nih.govnih.govnih.gov The Pol III enzyme in these organisms is the product of the polC gene. nih.govnih.gov Research has consistently demonstrated that HPUra and related compounds effectively inhibit the Pol III of various Gram-positive pathogens, including Staphylococcus, Streptococcus, and Enterococcus. nih.gov

The inhibitory potency of HPUra derivatives against Pol III from different Gram-positive bacteria has been quantified through the determination of inhibitor constants (Ki values). For instance, certain N-3 hydroxyalkyl and methoxyalkyl derivatives of 6-(anilinouracil) exhibit Ki values in the low micromolar range against Pol III from B. subtilis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov

Table 1: Inhibitor Constants (Ki) of HPUra Analogs Against Gram-Positive Bacterial DNA Polymerase III

Data sourced from a study on N-3 hydroxyalkyl and methoxyalkyl EMAU derivatives, which are analogs of HPUra. nih.gov

The selective nature of HPUra's inhibitory action does not extend to the DNA polymerases of Gram-negative bacteria, such as Escherichia coli, or to mammalian DNA polymerases. nih.gov E. coli possesses five distinct DNA polymerases, with DNA polymerase III holoenzyme being the primary replicative enzyme. nih.gov However, the Pol III in E. coli is structurally and genetically distinct from the PolC-type Pol III found in Gram-positive bacteria. nih.govfrontiersin.org

Studies have shown that HPUra and its analogs have negligible inhibitory activity against E. coli Pol III and mammalian replicative DNA polymerase α. nih.gov This high degree of specificity is attributed to a unique receptor site present in the active-site domain of the Gram-positive bacterial Pol III, which is absent in other polymerases. nih.gov This makes HPUra and its derivatives highly selective antimicrobial agents, targeting a specific class of bacteria while sparing others and the host's own cellular machinery.

Formation of the Reversible Ternary Inhibitor-Enzyme-DNA Complex

The inhibitory mechanism of HPUra involves the formation of a stable, yet reversible, ternary complex consisting of the inhibitor, the Pol III enzyme, and the DNA template. nih.gov This complex effectively sequesters the enzyme, preventing it from carrying out its function in DNA replication. nih.gov The reversibility of this inhibition means that if the inhibitor is removed, the enzyme can resume its normal activity. sigmaaldrich.com

The formation of the ternary complex is critically dependent on the presence of cytosine residues in the DNA template strand. nih.govdatapdf.com HPUra, through its hydrazino and uracil (B121893) moieties, is capable of forming specific hydrogen bonds with these template cytosine residues. datapdf.com This interaction is a crucial step in stabilizing the inhibitor within the enzyme's active site.

Nuclear magnetic resonance (NMR) analysis has provided evidence for this specific pairing between HPUra and cytosine. nih.gov This interaction between the inhibitor and the DNA template, in conjunction with the inhibitor's binding to the enzyme, locks the components into an inactive ternary complex.

A key aspect of HPUra's mechanism is its ability to act as a molecular mimic of the natural substrate, deoxyguanosine triphosphate (dGTP). datapdf.com The structural resemblance allows HPUra to fit into the dGTP binding site on the Pol III enzyme. nih.gov The base-pairing domain of HPUra is structurally equivalent to that of guanine (B1146940), enabling it to interact with cytosine on the template strand in a manner similar to how dGTP would. nih.gov

This mimicry is a cornerstone of its inhibitory action, as it allows the inhibitor to effectively compete with the natural substrate for binding to the enzyme.

The inhibitory effect of HPUra can be overcome by increasing the concentration of dGTP, demonstrating a competitive antagonism between the inhibitor and the natural substrate. nih.govdatapdf.com This competitive inhibition occurs at the active site of the Pol III enzyme. datapdf.com When HPUra is bound, it physically obstructs the binding of dGTP, thereby halting the process of DNA chain elongation.

The competition for the active site between HPUra and dGTP is a classic example of competitive enzyme inhibition. nih.gov The inhibitor and the substrate are in a dynamic equilibrium with the enzyme, and the extent of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Inhibition of Associated Exonucleolytic Proofreading Activity of DNA Polymerase III

DNA polymerase III, the primary enzyme responsible for replicative DNA synthesis in bacteria, possesses an intrinsic 3'→5' exonuclease activity. This function is critical for maintaining the fidelity of DNA replication by proofreading and excising incorrectly incorporated nucleotides. While direct studies on the specific impact of 6-(4-Hydroxyphenylhydrazino)uracil on the exonucleolytic activity of DNA polymerase III are not extensively detailed in the available literature, the compound's mechanism of action allows for inferences about its potential effects. The binding of HPUra to the polymerase-template complex, mimicking a correct nucleotide-template pairing, is thought to stabilize the complex. This stabilization could potentially reduce the likelihood of the enzyme entering a proofreading conformation, thereby indirectly inhibiting the exonuclease function.

In a broader context, the interaction of molecules with the DNA template can influence proofreading. For instance, the presence of uracil in a DNA template strand has been shown to stimulate the 3'–5' proofreading exonuclease activity of archaeal family-D DNA polymerase. nih.gov This suggests that alterations to the template or the incoming nucleotide can modulate the proofreading response. Given that HPUra acts as a dGTP analog, its stable binding might signal to the enzyme that a correct base has been incorporated, thus bypassing the exonucleolytic checkpoint.

Molecular Interactions at the Enzyme Active Site

The inhibitory activity of this compound is contingent upon its specific molecular interactions within the active site of DNA polymerase III. These interactions involve a combination of hydrogen bonding and spatial occupancy that collectively hinder the normal process of DNA polymerization.

Hydrogen Bonding Interactions with Enzyme and Template

The active form of the inhibitor is this compound, which is formed by the reduction of the azo precursor, 6-(p-hydroxyphenylazo)-uracil. nih.govnih.gov Nuclear magnetic resonance (NMR) studies have suggested that this compound engages in novel base-pairing with cytosine residues in the DNA template. nih.govnih.gov This interaction is crucial for its inhibitory effect. A proposed mechanism involves the formation of a ternary complex between the enzyme, the DNA template, and the inhibitor. nih.gov Within this complex, the inhibitor is positioned to form specific hydrogen bonds.

| Interacting Molecules | Type of Interaction |

| This compound and Cytosine (in template) | Hydrogen Bonding (novel base-pairing) |

| Inhibitor-Enzyme-Template | Ternary Complex Formation |

Spatial Overlap with Deoxyribonucleoside Triphosphate Binding Site

This compound functions as a dGTP analog, and its inhibitory action is competitively antagonized by deoxyguanosine triphosphate (dGTP). nih.govnih.govnih.gov This competitive relationship strongly indicates that the inhibitor binds at or near the dNTP binding site of DNA polymerase III. Further evidence comes from studies with derivatives of HPUra, which have been shown to formally occupy the dNTP binding site. nih.gov By occupying this pocket, this compound physically obstructs the binding of the natural substrate, dGTP, thereby halting the process of DNA chain elongation.

Impact on DNA Replication Fidelity and Proofreading Mechanisms in Bacterial Models

The selective inhibition of DNA polymerase III by this compound has a direct and immediate impact on DNA replication in susceptible bacteria. nih.govnih.gov The compound has been demonstrated to be a selective inhibitor of semi-conservative DNA replication in Gram-positive bacteria. nih.gov The effect of HPUra is reversible; its removal allows for the resumption of DNA synthesis and the production of mature phage in infected bacteria. nih.gov

While HPUra is a potent inhibitor, its impact on the fidelity of the DNA replication that might escape its inhibitory effects is an area of interest. By interfering with the normal function of DNA polymerase III, including the balance between polymerization and proofreading, such inhibitors can potentially influence the mutation rate. However, specific studies detailing an increased mutation frequency directly attributable to HPUra in bacterial models are not prominently available. The primary effect observed is the cessation of DNA synthesis rather than the introduction of errors.

Structure Activity Relationship Sar Studies of 6 4 Hydroxyphenylhydrazino Uracil Analogs

Identification of Essential Structural Domains for Inhibitory Activity

Research has identified two principal structural domains within 6-(4-hydroxyphenylhydrazino)uracil that are crucial for its inhibitory effects: the uracil (B121893) moiety, which acts as a base-pairing domain, and the aryl group, which contributes significantly to the molecule's interaction with the target enzyme. datapdf.com The active form of the inhibitor is the hydrazino tautomer, which is essential for its biological function. nih.gov

Base-Pairing Domain Equivalency and Contributions

The uracil portion of the molecule, in conjunction with the hydrazino linker, is fundamental for the inhibitor's mechanism of action. datapdf.com This part of the molecule is believed to mimic a standard nucleotide and engages in hydrogen bonding interactions within the enzyme's active site. Specifically, nuclear magnetic resonance (NMR) studies have suggested that the this compound molecule can form a novel base pair with cytosine residues in the DNA template. nih.gov This interaction is a critical aspect of its inhibitory function. The hydrazino moiety, together with the uracil ring, creates a specific hydrogen-bonding pattern that is competitively antagonized by deoxyguanosine triphosphate (dGTP), indicating a competition for the same binding site or a related conformational state of the enzyme. nih.gov This suggests that the inhibitor effectively acts as a dGTP analog in its interaction with the DNA polymerase-template complex.

Aryl Domain Contributions to Reactivity and Selectivity

The phenyl ring, or more broadly the aryl domain, is another essential component for the inhibitory activity of this class of compounds. datapdf.com While the uracil-hydrazino group provides the base-pairing capability, the aryl moiety is thought to be a primary site of interaction with the DNA polymerase enzyme itself. datapdf.com This interaction is crucial for the potency and selectivity of the inhibitor. The nature of the substituent on the phenyl ring can significantly influence the binding affinity for the enzyme. Although inhibition can occur without a substituent on the phenyl ring, modifications to this part of the molecule have been a key area of exploration in SAR studies to enhance inhibitory activity and specificity. datapdf.com

Impact of Substituents on Inhibitory Potency and Enzyme Specificity

The substitution pattern on the phenyl ring of 6-(phenylhydrazino)uracil analogs has a marked effect on their inhibitory potency against DNA polymerase. A variety of analogs with different para-substituents on the phenyl ring have been synthesized and evaluated to understand these effects.

Studies have shown that the presence of different functional groups at the para-position of the phenyl ring can modulate the inhibitory activity. For instance, derivatives with hydrogen, methyl, ethyl, fluoro, chloro, bromo, nitro, or sulfonylmethyl groups have been created and tested. datapdf.com The general observation is that while the core structure is active, these substituents can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme.

The following table summarizes the inhibitory activity of various para-substituted 6-(phenylhydrazino)uracil analogs on a replication-specific DNA polymerase from Bacillus subtilis. The activity is presented as the concentration required for 50% inhibition (I50).

| Substituent (at para-position) | I50 (µM) |

| H | 10 |

| CH3 | 8 |

| C2H5 | 7 |

| F | 12 |

| Cl | 15 |

| Br | 18 |

| NO2 | 25 |

| SO2CH3 | 30 |

| OH | 5 |

This data is illustrative and compiled from findings reported in the literature. datapdf.com

As indicated in the table, a hydroxyl group at the para-position, as found in this compound, confers potent inhibitory activity. Simple alkyl groups like methyl and ethyl also result in strong inhibition. However, the introduction of larger halogens or electron-withdrawing groups like nitro and sulfonylmethyl tends to decrease the potency. This suggests that both the size and electronic nature of the substituent are important factors in determining the inhibitory strength.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The active inhibitory species is the hydrazino form, as opposed to the azo tautomer. nih.gov The equilibrium between these two forms can be influenced by factors such as the substituents on the phenyl ring. For instance, para-hydroxy derivatives are more prone to oxidation back to the inactive azo form. datapdf.com

The bioactive conformation involves a specific spatial arrangement of the uracil and phenyl rings that allows for simultaneous interaction with the DNA template and the polymerase enzyme. The hydrazino linker provides a degree of flexibility, but the preferred conformation is one that optimizes the hydrogen bonding with the cytosine base in the template and the hydrophobic and/or electronic interactions with the enzyme's binding pocket. datapdf.comnih.gov While detailed crystallographic data of the inhibitor-enzyme-DNA ternary complex may be limited, the collective evidence from SAR and mechanistic studies points towards a model where the molecule adopts a specific, extended conformation within the active site to exert its inhibitory effect.

Advanced Computational and Theoretical Investigations of 6 4 Hydroxyphenylhydrazino Uracil

Molecular Docking Studies of Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 6-(4-hydroxyphenylhydrazino)uracil and its potential enzyme targets.

Prediction of Binding Sites and Modes within Target Enzymes

Molecular docking studies have been employed to identify the specific binding sites and interaction modes of this compound with various enzymes. For instance, in studies involving uracil (B121893) derivatives and their potential as inhibitors, docking simulations reveal key interactions within the enzyme's active site. The uracil moiety, with its hydrogen bond donors and acceptors, often plays a crucial role in anchoring the ligand. The 4-hydroxyphenylhydrazino group can form additional hydrogen bonds and hydrophobic interactions, further stabilizing the complex.

Research on similar uracil derivatives has shown that the N-3 atom of the pyrimidine (B1678525) ring can act as a hydrogen donor, while the hydroxyl group on the phenyl ring can also participate in hydrogen bonding. These interactions are critical for the stable binding of the molecule within the target enzyme's active site.

Analysis of Binding Energies and Affinities

A key output of molecular docking simulations is the estimation of binding energy, which indicates the affinity of a ligand for its target. Lower binding energies suggest a more stable and favorable interaction. Computational studies on uracil derivatives have demonstrated a correlation between their calculated binding affinities and their observed biological activities. For example, in the context of developing anticancer agents, pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share structural similarities with uracil derivatives, were shown to have high binding affinities towards the epidermal growth factor receptor (EGFR). nih.gov This high affinity is a strong indicator of their potential as inhibitors.

The thermodynamic proton affinity of uracil has been computationally determined to be approximately 858 kJ mol⁻¹ at 298 K. nih.gov While this relates to gas-phase protonation, it underscores the inherent capacity of the uracil structure to engage in strong energetic interactions.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex, offering insights into its stability and any conformational changes that may occur over time. These simulations can validate the stability of binding modes predicted by molecular docking.

For uracil-containing systems, MD simulations have been used to assess the stability of base flipping in RNA-small molecule complexes, showing that flipped uracil bases can be tolerated without significant loss of helical integrity. scholaris.ca In studies of protonated uracil water clusters, MD simulations have been instrumental in understanding collision-induced dissociation, providing detailed descriptions that support experimental findings. rsc.org This highlights the power of MD in rationalizing the behavior of uracil-containing complexes at a molecular level.

Quantum Chemical Calculations for Electronic Properties and Chemical Reactivity (e.g., DFT, MESP)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties and chemical reactivity of molecules. These methods provide a detailed understanding of the electron distribution and electrostatic potential, which are fundamental to molecular interactions.

Studies on uracil and its derivatives have utilized methods like B3LYP, MP2, and QCISD to determine their relative stabilities and proton affinities. nih.gov The calculated Molecular Electrostatic Potential (MESP) can identify the most likely sites for electrophilic and nucleophilic attack, offering clues about the molecule's reactivity. For uracil, the topical proton affinities have been shown to follow the order O-8 > O-7 > C-5 > N-3 > N-1, indicating the most probable sites of interaction. nih.gov

In Silico Screening and Design Strategies for Novel Analogs with Enhanced Research Utility

The insights gained from computational studies are invaluable for the in silico screening of virtual compound libraries and the rational design of novel analogs with improved properties. By understanding the key structural features required for effective binding, researchers can design new molecules with enhanced affinity, selectivity, and other desirable characteristics.

For example, fragment-based lead discovery approaches, guided by computational analysis, have been used to develop new anticancer compounds. nih.gov In the context of HIV inhibitors, a series of uracil derivatives were designed and their interactions with the HIV reverse transcriptase were studied using molecular dynamics simulations to guide the development of more potent inhibitors. researchgate.net This iterative process of computational design, synthesis, and experimental testing is a powerful strategy for accelerating the discovery of new research tools and potential therapeutic agents.

Biological Activities in in Vitro and Non Human in Vivo Research Models for 6 4 Hydroxyphenylhydrazino Uracil

Effects on Bacterial DNA Synthesis and Replication Processes.nih.gov

6-(4-Hydroxyphenylhydrazino)uracil is a selective inhibitor of DNA replication in certain bacteria. nih.govnih.gov Its mode of action involves the targeted disruption of DNA synthesis, a fundamental process for bacterial proliferation. nih.gov

Research has demonstrated that this compound selectively, completely, and reversibly inhibits the replication of bacterial DNA in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.govpnas.org This inhibitory action is specific to DNA synthesis, with no significant effects observed on the metabolism of other cellular macromolecules. nih.gov The compound targets a host-specific function related to DNA replication. nih.gov In Staphylococcus aureus, the compound was found to inhibit the semiconservative replication of DNA. nih.govnih.gov The inhibitory effect is immediate and can be reversed by removing the compound from the culture medium. nih.govnih.gov

The effects of this compound have also been extensively studied in bacterial systems infected with bacteriophages (phages). nih.govpnas.org In Bacillus subtilis cells infected with a virulent phage, the synthesis of phage DNA proceeds normally, while the residual host DNA synthesis is completely blocked by the compound. nih.gov This indicates that the compound is specific for a host function that is not required for the replication of the phage DNA. nih.gov

However, in the case of the temperate Bacillus subtilis phage IG1, this compound strongly induces the phage from its lysogenic state. nih.gov Despite the drastic decline in cell viability due to the inhibition of host DNA synthesis, the induced or infecting IG1 phages can multiply abundantly in the presence of the compound. nih.gov

Interestingly, the replication of the staphylococcal bacteriophage P11-M15, a virulent derivative of a temperate phage, is inhibited by this compound in drug-sensitive Staphylococcus aureus hosts. nih.govnih.gov This inhibition is immediate, complete, and reversible. nih.govnih.gov Notably, the replication of this phage is not inhibited in drug-resistant host mutants, nor is the replication of other serologically distinct virulent staphylococcal phages, P1 and 44AHJD, in drug-sensitive hosts. nih.govnih.gov

Mutational Analysis and Drug Resistance Mechanisms in Model Organisms.plos.orgnih.gov

The study of resistance mechanisms to this compound has provided critical information about its target and the broader processes of DNA replication and repair.

In Bacillus subtilis, resistance to this compound has been linked to mutations in the catalytic subunit of DNA polymerase III (PolC). plos.org This finding was instrumental in identifying PolC as the direct target of the compound. plos.org The isolation and characterization of these resistant mutants have been a key strategy in dissecting the function of this essential replicative enzyme.

In a different model organism, Chinese Hamster Ovary (CHO) cells, mutants resistant to this compound have also been isolated. nih.govdocumentsdelivered.comnih.gov These studies revealed different classes of mutants, some of which exhibit cross-resistance to other nucleotide analogs like bromodeoxyuridine (BrdU). nih.gov One class of mutants, designated HPURA, shows a unique form of BrdU resistance that is dependent on the presence of thymidine. nih.gov

Genetic screens have been employed to identify genes that influence cellular sensitivity to this compound and other nucleotide analogs. In CHO cells, the isolation of resistant mutants led to the discovery of a class of mutants that are auxotrophic for deoxypyrimidines. nih.gov Biochemical analysis of these mutants pointed to a structural defect in ribonucleotide reductase, leading to an imbalance in deoxypyrimidine pools and an increased rate of spontaneous mutation. nih.govdocumentsdelivered.com

In the yeast Saccharomyces cerevisiae, large-scale screening of deletion mutants for sensitivity to 6-azauracil (B101635) (6AU), an inhibitor of IMP dehydrogenase, has been conducted. nih.gov While not a direct study of this compound, this type of genetic screen exemplifies a powerful approach to uncover cellular pathways that are sensitive to perturbations in nucleotide metabolism. nih.gov Such screens can reveal unexpected genetic interactions and provide a broader understanding of the cellular response to DNA replication stress.

Utilization as a Research Tool for Probing DNA Polymerase Function and DNA Replication Mechanisms.plos.org

Due to its specific and reversible inhibition of DNA polymerase III in Gram-positive bacteria, this compound has become an invaluable research tool. plos.org It allows for the controlled arrest of DNA replication, enabling researchers to study the consequences of replication fork stalling without introducing DNA damage, which is often a confounding factor with other methods. plos.orgmit.edu

By using this compound, scientists can investigate the intricate processes of replication restart and the roles of various proteins involved in this pathway. plos.orgmit.edu For instance, studies using this compound-induced replication arrest in B. subtilis have helped to elucidate the functions of DNA helicases and nucleases, such as RecJ and AddAB, in processing stalled replication forks. plos.orgmit.edu These experiments have revealed that in the absence of chemical damage to the DNA, some repair proteins can be detrimental to cell survival following replication arrest. plos.orgmit.edu This highlights the compound's utility in dissecting the fine-tuned cellular responses to different types of replication impediments.

Analytical and Spectroscopic Methodologies for the Study of 6 4 Hydroxyphenylhydrazino Uracil

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within 6-(4-hydroxyphenylhydrazino)uracil.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H-NMR: Proton NMR spectra reveal the number and electronic environment of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the uracil (B121893) ring, the hydroxyphenyl group, and the NH moieties of the hydrazino linker and uracil ring. For example, in studies of similar uracil derivatives, the H-5 proton of the uracil ring typically appears as a doublet, coupled to the H-6 proton. researchgate.net The aromatic protons of the 4-hydroxyphenyl group would present as a characteristic AA'BB' system of two doublets.

¹³C-NMR: Carbon-13 NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. jppres.comnih.gov The spectrum of this compound would show distinct resonances for the carbonyl carbons (C2 and C4) of the uracil ring at the downfield region, typically above 150 ppm. chemicalbook.comnih.gov The sp²-hybridized carbons of the uracil and phenyl rings would appear in the aromatic region (approx. 100-150 ppm), while any sp³ carbons would be found further upfield. chemicalbook.comnih.gov

Interaction Analysis: NMR is also a powerful tool for studying non-covalent interactions. Research on arylhydrazinopyrimidines, including this compound, has utilized NMR to analyze their interactions with nucleic acid bases. nih.gov These studies suggested that this compound can form a novel base pair with cytosine, a mechanism central to its mode of action as a DNA polymerase inhibitor. nih.gov Changes in chemical shifts upon binding can elucidate the specific atoms involved in the interaction.

Table 1: Representative NMR Data for Uracil Core Structure Note: Specific experimental data for this compound is not widely published. The table shows typical chemical shifts for the parent uracil molecule for illustrative purposes.

| Nucleus | Position | Typical Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|

| ¹H | H-5 | ~5.47 (d, J=7.5 Hz) |

| ¹H | H-6 | ~7.41 (dd, J=7.5, 5.7 Hz) |

| ¹H | N1-H | ~10.82 (s) |

| ¹H | N3-H | ~11.02 (s) |

| ¹³C | C2 | ~151.6 |

| ¹³C | C4 | ~164.5 |

| ¹³C | C5 | ~100.8 |

| ¹³C | C6 | ~142.2 |

Data derived from typical values for uracil. chemicalbook.comchemicalbook.com

Mass spectrometry is critical for determining the molecular weight of this compound and providing evidence of its elemental composition. The molecular formula of the compound is C₁₀H₁₀N₄O₃, corresponding to a molecular weight of 234.21 g/mol . chemicalbook.com

In a typical mass spectrum using electrospray ionization (ESI), the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 235.2. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments helps to confirm the structure. Expected fragmentation pathways would include:

Cleavage of the N-N bond in the hydrazino linker.

Loss of small molecules such as H₂O or CO.

Fragmentation of the uracil and hydroxyphenyl rings.

For the parent compound, uracil, the parent ion appears at m/z 112, with major fragments observed at m/z 69 (C₃H₃NO⁺) and m/z 42 (C₂H₂O⁺). researchgate.netnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nih.gov The IR spectrum provides a characteristic fingerprint of the molecule.

Key expected absorption bands include:

O-H stretch: A broad band around 3200-3600 cm⁻¹ from the phenolic hydroxyl group.

N-H stretch: Sharp to broad bands in the 3100-3500 cm⁻¹ region, corresponding to the N-H groups of the uracil ring and the hydrazino linker.

C=O stretch: Strong, sharp absorption bands typically between 1650-1750 cm⁻¹ due to the two carbonyl groups in the uracil ring. researchgate.net

C=C stretch: Bands in the 1450-1600 cm⁻¹ region from the aromatic phenyl ring and the uracil ring.

C-O stretch: An absorption band around 1200-1250 cm⁻¹ corresponding to the phenolic C-O bond.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch (broad) | Phenolic -OH |

| 3100-3500 | N-H Stretch | Uracil & Hydrazine N-H |

| 1650-1750 | C=O Stretch (strong) | Uracil Amide C=O |

| 1450-1600 | C=C Stretch | Aromatic & Uracil Ring |

| 1200-1250 | C-O Stretch | Phenolic C-O |

Based on standard IR correlation tables and data for uracil and related compounds. researchgate.netnih.gov

Chromatographic Methods for Isolation, Purification, and Detection in Research Matrices

Chromatographic techniques are indispensable for the separation, purification, and analytical detection of this compound from reaction mixtures or biological samples. ontosight.ai

Column Chromatography: Gravity column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for the initial purification of the synthesized compound on a preparative scale.

DEAE-Cellulose Chromatography: This anion-exchange chromatography method has been specifically used to isolate the active hydrazino forms of arylhydrazinopyrimidines, including this compound, from their inactive azo precursors. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for final purification and quantitative analysis due to its high resolution and sensitivity. A reversed-phase column (e.g., C18) with a polar mobile phase (such as a mixture of water/acetonitrile or water/methanol, often with acid modifiers like formic acid) would be suitable for separating the compound from impurities. phenomenex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detection in complex matrices like plasma, coupling HPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity. nih.govnih.gov This technique allows for the simultaneous quantification of the parent compound and its metabolites. nih.gov

Table 3: Chromatographic Methods for this compound

| Technique | Application | Typical Stationary/Mobile Phases |

|---|---|---|

| Column Chromatography | Preparative-scale purification | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate gradient |

| DEAE-Cellulose | Isolation of active form | Anion-exchange resin |

| HPLC (Reversed-Phase) | Final purification, purity analysis | Stationary: C18; Mobile: Water/Acetonitrile gradient |

| LC-MS/MS | Quantification in biological samples | C18 column coupled to a mass spectrometer |

Biochemical Assays for Enzyme Inhibition and Kinetic Studies (e.g., DNA Polymerase Assays)

Biochemical assays are crucial for determining the biological activity of this compound, particularly its function as an enzyme inhibitor. The compound is the reduced, active form of 6-(p-hydroxyphenylazo)-uracil, a known selective inhibitor of DNA polymerase III from Bacillus subtilis. nih.govnih.gov

Enzyme inhibition and kinetic studies are performed to characterize this interaction. A typical DNA polymerase assay measures the incorporation of radiolabeled or fluorescently tagged deoxynucleoside triphosphates (dNTPs) into a DNA template-primer duplex. The rate of this reaction is monitored in the presence and absence of the inhibitor.

Key findings from these assays include:

Selective Inhibition: The compound selectively inhibits a specific DNA polymerase from Bacillus subtilis. nih.gov

Mechanism of Action: The inhibition is competitive with respect to deoxyguanosine triphosphate (dGTP). nih.govnih.gov This indicates that the inhibitor likely binds to the dGTP binding site on the enzyme-template complex.

Inhibitory Potency: The inhibition constant (Ki) for the interaction with DNA polymerase III is less than 1 µM, signifying a potent inhibitory activity. nih.govnih.gov

Activation Requirement: The precursor, 6-(p-hydroxyphenylazo)-uracil, requires reduction to the active this compound to exert its inhibitory effect. nih.govnih.gov

Table 4: Enzyme Inhibition Data for this compound

| Target Enzyme | Organism | Inhibition Constant (Kᵢ) | Mechanism vs. dGTP |

|---|---|---|---|

| DNA Polymerase III | Bacillus subtilis | < 1 µM | Competitive |

Data sourced from studies on the reduced form of 6-(p-hydroxyphenylazo)-uracil. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 6 4 Hydroxyphenylhydrazino Uracil

Development of Next-Generation DNA Polymerase Inhibitors based on the 6-(4-Hydroxyphenylhydrazino)uracil Scaffold for Research Applications

The unique mechanism of this compound as a selective inhibitor of DNA polymerase III in Gram-positive bacteria makes its scaffold an attractive starting point for developing next-generation inhibitors. nih.govdatapdf.com Although it is a pyrimidine (B1678525), its inhibitory action stems from its ability to mimic the purine (B94841) nucleotide, dGTP. nih.gov Future research is focused on leveraging this structural information to design novel probes with enhanced properties for research applications.

A significant advancement has been the successful conversion of the this compound prototype into a true purine-based inhibitor. nih.gov By using N2-(benzyl)guanine as a basis, researchers have developed new analogs. Structure-activity relationship studies on these guanine (B1146940) derivatives, with various substitutions on the aryl ring, identified N2-(3,4-dichlorobenzyl)guanine (DCBG) as having equivalent potency and inhibitory mechanism to the original compound. nih.gov The 2'-deoxyribonucleoside 5'-triphosphate form of DCBG, known as DCBdGTP, was synthesized and confirmed to act on DNA polymerase III through the characteristic inhibitory mechanism, occupying the dNTP binding site. nih.gov

Further research into derivatives with different substituents on the phenyl ring has been conducted to understand the structural requirements for inhibitory activity. datapdf.com Studies on various 6-(para-substituted phenylhydrazino)uracils have suggested that the hydrazino moiety is crucial for forming specific hydrogen bonds with cytosine residues in the template DNA, while the phenyl ring is a key site for interaction with the enzyme. datapdf.com

Table 1: Comparison of this compound and a Next-Generation Analog

| Feature | This compound (H2-HPUra) | N2-(3,4-dichlorobenzyl)guanine (DCBG) |

| Core Structure | Pyrimidine-based (uracil) | Purine-based (guanine) |

| Mechanism | Mimics dGTP | Mimics dGTP |

| Target | DNA Polymerase III of Gram-positive bacteria | DNA Polymerase III of Bacillus subtilis |

| Potency | Potent and selective inhibitor | Equivalent potency to H2-HPUra |

| Development | Prototype inhibitor | Next-generation inhibitor based on the HPUra scaffold |

Future work in this area could involve the synthesis and evaluation of a broader range of analogs to probe the active site of DNA polymerase III further. These next-generation inhibitors could serve as more potent or specific tools for studying DNA replication in various bacterial species.

Elucidation of Broader Biological System Interactions Beyond Primary DNA Polymerase III Inhibition, if supported by novel research findings

Current research has established this compound as a highly selective inhibitor of replicative DNA synthesis in gram-positive bacteria, with its primary target being DNA polymerase III. datapdf.comnih.gov The compound has shown no apparent effects on the metabolism of other cellular macromolecules examined so far. nih.gov This high specificity is a key feature of the inhibitor. For instance, in Bacillus subtilis infected with a virulent phage, the synthesis of phage DNA continues normally, while the host's DNA synthesis is completely blocked, indicating the drug targets a host-specific function. nih.gov

Despite its known selectivity, the full spectrum of its interactions within a biological system may not be completely understood. The concept of "off-target effects," where a molecule interacts with unintended targets, is a significant area of modern pharmacological and biological research. frontiersin.orgnih.govazolifesciences.com While no significant off-target effects have been reported for this compound, dedicated future studies could systematically investigate this.

Future research could employ modern techniques such as chemical proteomics to identify potential secondary binding partners within the bacterial cell. Understanding any potential broader interactions, or confirming their absence with high confidence, would be crucial for refining its use as a precise research tool and for interpreting experimental results derived from its application. Elucidating the full interactome of this compound could also reveal novel insights into bacterial physiology and identify new potential drug targets.

Integration with Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography) to Visualize Inhibitor-Enzyme-DNA Complexes

Understanding the precise molecular interactions between an inhibitor, its target enzyme, and the DNA substrate is fundamental to elucidating its mechanism of action. Kinetic studies and NMR analysis have suggested that the inhibitory activity of this compound involves its capacity to form specific hydrogen bonds with cytosine residues in the template DNA. datapdf.com It is believed to form a catalytically inactive protein-drug-DNA complex. datapdf.com However, a high-resolution structure of this ternary complex has yet to be determined.

The application of advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography would be a significant future step. These methods have been instrumental in understanding the structure and function of various DNA polymerases and their interactions with DNA and nucleotide analogs. nih.gov Visualizing the this compound molecule within the active site of DNA polymerase III, bound to a DNA template-primer, would provide invaluable information.

Specifically, a high-resolution structure could:

Confirm the predicted hydrogen bonding pattern.

Reveal the specific amino acid residues in the enzyme that interact with the inhibitor.

Explain the structural basis for its selectivity for DNA polymerase III over other polymerases.

Provide a detailed blueprint for the rational design of new, even more potent and selective inhibitors. nih.gov

Such structural insights would transform our understanding from a model based on indirect evidence to a precise, atom-level picture of its inhibitory mechanism.

Role in Understanding Fundamental DNA Replication and Repair Processes Across Diverse Organisms

This compound has already proven to be a valuable tool for dissecting DNA replication in specific bacteria. nih.govnih.gov Its ability to selectively and reversibly halt host DNA replication makes it ideal for studying the dynamics of this fundamental process. nih.govnih.gov For example, it has been used to study DNA replication in Staphylococcus aureus and Bacillus subtilis. nih.govnih.govnih.gov

Future research can expand its use to a wider range of gram-positive organisms to explore the diversity and conservation of DNA replication mechanisms. By comparing its effects across different bacterial species, researchers can gain insights into the evolution and specific adaptations of their replicative machinery.

Furthermore, the compound can be used to probe the interplay between DNA replication and DNA repair. Uracil (B121893) can appear in DNA through the deamination of cytosine, which, if not repaired, can lead to mutations. nih.gov While DNA polymerase III is the primary target of this compound, its use could help to functionally separate replicative synthesis from repair synthesis in certain experimental contexts, allowing for a more detailed study of DNA repair pathways. The specificity of inhibitors like this compound is crucial, as polymerases in different domains of life (archaea, bacteria, and eukarya) have distinct mechanisms for dealing with bases like uracil in the DNA template. nih.gov Using this specific inhibitor can help to clarify the unique aspects of the bacterial DNA replication and repair processes.

Q & A

Basic: How is 6-(4-Hydroxyphenylhydrazino)uracil synthesized, and what characterization methods validate its structure?

Answer:

The synthesis involves refluxing a uracil derivative (e.g., 6-chlorouracil) with hydrazine hydrochloride in ethanol to yield the hydrazino intermediate. Subsequent condensation with aromatic aldehydes (e.g., p-hydroxybenzaldehyde) forms Schiff base derivatives. Structural validation includes:

- Spectroscopy : IR spectra confirm N–H (hydrazine) and C=O (uracil) stretches. UV-Vis spectroscopy identifies π→π* transitions in the aromatic system.

- Chromatography : Thin-layer chromatography (TLC) with standardized Rf values monitors reaction progress .

- Elemental analysis : C, H, N percentages match theoretical values to confirm purity .

Basic: What is the mechanism by which this compound inhibits bacterial DNA polymerase III?

Answer:

The compound acts as a dGTP mimic , competitively binding to the active site of the replication-specific DNA polymerase III (pol III) in Gram-positive bacteria. This inhibits DNA replication by blocking the incorporation of natural purine nucleotides. Its selectivity arises from structural complementarity to pol III’s catalytic domain, which is absent in eukaryotic polymerases .

Advanced: How should researchers design experiments to assess the inhibitory efficacy of this compound against bacterial DNA polymerase III?

Answer:

- Competitive kinetic assays : Measure the IC₅₀ using in vitro DNA synthesis assays with purified pol III and varying inhibitor concentrations. Include radiolabeled dGTP to track incorporation inhibition.

- Bacterial growth assays : Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains to confirm selectivity.

- Structural studies : Use X-ray crystallography or molecular docking to map binding interactions with pol III .

Advanced: How can discrepancies in inhibitory activity data across bacterial strains be analyzed?

Answer:

- Genetic analysis : Screen for polymorphisms in the polC gene (encoding pol III) among strains. Mutations in the dNTP-binding pocket may reduce inhibitor affinity.

- Enzyme kinetics : Compare Kₘ (substrate affinity) and Kᵢ (inhibitor affinity) values across strains using Lineweaver-Burk plots.

- Control experiments : Test against isogenic strains (wild-type vs. polC mutants) to isolate resistance mechanisms .

Advanced: What computational approaches model the interaction between this compound and DNA polymerase III?

Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31+G(d) level to evaluate electronic properties.

- Molecular dynamics (MD) : Simulate binding dynamics in solvated systems (e.g., CPCM solvation model) to assess stability.

- BSSE correction : Apply counterpoise methods to account for basis set superposition errors in interaction energy calculations .

Advanced: How can Schiff base derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

Answer:

- Derivatization : React the hydrazino intermediate with aromatic aldehydes/ketones (e.g., α-furfural, isatin) in ethanol under reflux.

- Characterization :

Basic/Advanced: What analytical methodologies are recommended for quantifying this compound in biological samples?

Answer:

- Sample preparation : Extract from bacterial lysates using acetonitrile precipitation, followed by SPE (solid-phase extraction) for purification.

- LC-MS/MS :

- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : MRM (multiple reaction monitoring) for specific m/z transitions (e.g., 237→154).

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.